molecular formula C49H45ClN8O18 B12742583 Einecs 278-557-6 CAS No. 76823-80-8

Einecs 278-557-6

Cat. No.: B12742583
CAS No.: 76823-80-8
M. Wt: 1069.4 g/mol
InChI Key: QALBTDRCXAYYED-UHFFFAOYSA-N
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Description

Contextualization within Phosphine (B1218219) Oxide Chemistry

Phosphine oxides are a class of organophosphorus compounds characterized by a phosphorus-oxygen double bond (P=O), with the general formula OPX₃ where X can be an alkyl or aryl group. wikipedia.orgontosight.aiscribd.com These compounds are generally thermally stable and are often formed through the oxidation of phosphines. wikipedia.orgscribd.com The parent compound, phosphine oxide (H₃PO), is unstable, but organophosphine oxides, such as Triphenylphosphine oxide, are common. scribd.comwikipedia.org

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide belongs to a specific subgroup known as acylphosphine oxides. wikipedia.org TPO is a monoacylphosphine oxide-based photoinitiator. alfa-chemistry.com A key feature of this class of photoinitiators is their ability to undergo a Norrish Type I cleavage reaction upon exposure to UV or visible light. wikipedia.org This process involves the homolytic cleavage of the carbon-phosphorus bond, generating two distinct radical species: a benzoyl radical and a phosphinoyl radical. Both of these radicals are capable of initiating polymerization, which contributes to the high efficiency of TPO. wikipedia.org This dual-radical generation mechanism makes TPO particularly effective for curing pigmented systems, such as white coatings containing titanium dioxide, and for use in thick film layers. chemicalbook.com

Historical Trajectories of Photoinitiator Research

The field of photopolymerization has evolved significantly since its inception. Early developments in the 1960s utilized photo-initiated materials that relied on UV initiators. nih.gov The first light-curing materials reported were UV-cured fissure sealants in dentistry. nih.gov However, these early systems had limitations, including the limited penetration depth of UV light and potential health hazards, which led to their eventual decline. nih.gov

A major advancement occurred in the 1970s with the introduction of visible light initiators, such as camphorquinone, which became a standard in applications like dental composites. nih.govmdpi.com The development of dye-based photoinitiator systems allowed for the use of visible light, which offered advantages in terms of safety and handling. wikipedia.org The late 20th and early 21st centuries saw a surge in research focused on developing more efficient and versatile photoinitiators. nih.gov This period led to the rise of acylphosphine oxides, including monoacylphosphine oxide (MAPO) and bisacylphosphine oxide (BAPO) derivatives. nih.gov TPO emerged as a highly efficient Type I photoinitiator, valued for its broad UV absorption spectrum and its ability to cure materials without causing significant yellowing, a common issue with other systems. wikipedia.orgchemicalbook.com The commercial success of any new photoinitiator depends on a combination of factors including low toxicity, good solubility, and cost-effectiveness, not just reactivity. researchgate.net

Current Research Significance and Challenges for Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide holds significant importance in various industrial sectors due to its high initiation efficiency. chemicalbook.com It is widely used in UV-curable formulations for coatings, printing inks, adhesives, and in the rapidly growing field of additive manufacturing (3D printing). ontosight.aichemicalbook.comwutsi.com Its ability to effectively cure pigmented and thick systems makes it particularly valuable for wood coatings, screen printing inks, and dental composites. fide-online.orgchemicalbook.com The global market for TPO was valued at approximately USD 320 million in 2023 and is projected to grow, driven by the increasing adoption of UV-curing technologies that offer environmental benefits like reduced volatile organic compound (VOC) emissions. wutsi.comdataintelo.com

Table 2: Selected Applications of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide

Application AreaSpecific UseReference
CoatingsUV-curable coatings for automotive, electronics, and wood. chemicalbook.comdataintelo.com
Printing InksScreen printing, offset printing, and flexographic inks. ontosight.aichemicalbook.com
AdhesivesUV-curing adhesives. ontosight.ai
Dental IndustryPhotoinitiator in resin-based composites for fillings, crowns, and bridges. fide-online.orgmdpi.com
ElectronicsGate insulator in organic thin-film transistors (OTFTs). alfa-chemistry.com
Additive ManufacturingIntegral for producing durable 3D-printed parts. wutsi.com

Despite its widespread use and effectiveness, TPO faces a significant challenge related to its toxicological profile. Regulatory bodies have raised concerns about its safety. The European Chemicals Agency (ECHA) has identified TPO as a substance of very high concern due to its classification as toxic for reproduction (Category 1B). fide-online.orgpersonalcareinsights.comsilcare.com Studies have indicated potential adverse effects on fertility. personalcareinsights.com Consequently, TPO is set to be prohibited for use in cosmetic products in the European Union from September 2025. silcare.com This regulatory pressure is a major driver for current research, which is now heavily focused on finding safer, equally effective alternative photoinitiators. silcare.com The search for these alternatives presents a challenge for manufacturers who rely on TPO's unique and beneficial properties for photopolymerization processes. silcare.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

76823-80-8

Molecular Formula

C49H45ClN8O18

Molecular Weight

1069.4 g/mol

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)propanoate;2,4,6-trinitrophenol

InChI

InChI=1S/C37H39ClN2O4.2C6H3N3O7/c1-28(32-13-8-14-33(27-32)36(41)31-11-6-3-7-12-31)37(42)44-26-25-43-24-23-39-19-21-40(22-20-39)35(29-9-4-2-5-10-29)30-15-17-34(38)18-16-30;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-18,27-28,35H,19-26H2,1H3;2*1-2,10H

InChI Key

QALBTDRCXAYYED-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCCOCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanism Elucidation for Diphenyl 2,4,6 Trimethylbenzoyl Phosphine Oxide

Established Synthetic Routes and Optimization Strategies

The synthesis of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide has been approached through several established routes, with ongoing research focused on optimizing these processes for higher yield and purity.

One common industrial method involves the oxidation of an intermediate, α-hydroxy(2,4,6-trimethylbenzyl)diphenylphosphine oxide (α-HDPO). chemicalbook.com A typical procedure involves reacting diphenylphosphine (B32561) oxide with 2,4,6-trimethylbenzaldehyde (B22134) in toluene (B28343) at room temperature to produce α-HDPO, which is then oxidized using manganese dioxide in dichloromethane (B109758) to yield TPO. chemicalbook.com A high yield of 90% for the initial step has been reported. chemicalbook.com

Another prevalent approach is the Arbuzov-type reaction. This method synthesizes TPO from 2,4,6-trimethylbenzoyl chloride and an alkoxylphosphine, the latter being prepared from diphenylphosphine chloride and a low-boiling point alcohol. cir-safety.org However, this method is associated with the production of toxic pollutants. cir-safety.org

A one-pot synthesis method has been developed to streamline the production process. This method involves reacting sodium and ethanol, followed by the sequential addition of diphenyl phosphine (B1218219) chloride and 2,4,6-trimethyl benzoyl chloride. google.com This approach is reported to achieve a stable yield of over 90% and is lauded for its simplicity and reduced cost. google.com

Furthermore, a synthetic route starting from triphenyl phosphine has been disclosed. This process involves the reaction of triphenyl phosphine with sodium metal and a phosphorus halide to create an intermediate, which then reacts with acyl chloride and is subsequently oxidized to form TPO. google.com This method is presented as a cost-effective and environmentally friendly alternative to routes that rely on diphenyl phosphine chloride, which can be difficult and inefficient to prepare. google.com

Optimization strategies often focus on improving yield and purity. For instance, a patented method involving the reaction of 2,4,6-trimethylbenzaldehyde and diphenyl phosphine chloride followed by oxidation with hydrogen peroxide in the presence of a catalyst claims a product purity of over 99%. google.com

Synthetic Route Reactants Key Intermediates/Reagents Reported Yield
Oxidation of α-HDPODiphenylphosphine oxide, 2,4,6-trimethylbenzaldehydeα-hydroxy(2,4,6-trimethylbenzyl)diphenylphosphine oxide, MnO290% (for α-HDPO)
Arbuzov-type Reaction2,4,6-trimethylbenzoyl chloride, AlkoxylphosphineDiphenylphosphine chlorideNot specified
One-Pot SynthesisSodium, Ethanol, Diphenyl phosphine chloride, 2,4,6-trimethylbenzoyl chloride->90%
From Triphenyl phosphineTriphenyl phosphine, Sodium, Phosphorus halide, Acyl chloride-74% (in a related process) google.com
Catalytic Oxidation2,4,6-trimethylbenzaldehyde, Diphenyl phosphine chlorideH2O2, Catalyst>99% purity google.com

Mechanistic Investigations of Formation Reactions

The primary function and, consequently, a key aspect of the mechanistic understanding of TPO, revolves around its role as a Norrish Type-I photoinitiator. cir-safety.org Upon absorption of light, TPO undergoes α-cleavage of the relatively weak carbon-phosphorus bond. cir-safety.org This homolytic cleavage occurs from an excited triplet state, rapidly generating two distinct radical species: a trimethylbenzoyl radical and a diphenylphosphinoyl radical. cir-safety.org These radicals are then capable of initiating polymerization. cir-safety.org

The formation of TPO itself, particularly through oxidation routes, involves radical pathways. In the synthesis of related benzo[b]phosphole oxides from diphenylphosphine oxide, a proposed mechanism involves the formation of a phosphinyl radical (Ph2P(O)•) as a key step. rsc.org This radical can then react with other components in the reaction mixture. While this is for a different final product, it provides insight into the potential radical intermediates in TPO synthesis.

Catalysis in Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide Synthesis

Catalysis plays a crucial role in several synthetic routes for TPO, enhancing reaction rates and enabling more efficient and environmentally benign processes.

A patented method for TPO synthesis employs a catalyst for the oxidation step. google.com The catalysts specified include tungstic anhydride, tungstate, molybdic acid anhydride, molybdate, phosphomolybdate, heteropolyacid, or their salts, with hydrogen peroxide as the oxidant. google.com

Vanadium-based catalysts have also been explored. V/MCM-41 catalysts have demonstrated excellent performance in the oxidation of α-HDPO to TPO, with reported yields of 92.5%. researchgate.net This makes the use of inorganic vanadium catalysts a viable and beneficial option for both academic research and industrial applications. researchgate.net Another study utilized ammonium (B1175870) metavanadate (NH4VO3) as a catalyst with hydrogen peroxide for the oxidation of the intermediate formed from 2,4,6-trimethylbenzaldehyde and diphenylphosphine oxide, achieving a 98% yield. chemicalbook.com

More recently, chlorosilanes, particularly trichloro(methyl)silane (MeSiCl3), have been identified as effective catalysts for the direct coupling of hydrogen phosphine oxides with acyl chlorides to produce acylphosphine oxides like TPO. organic-chemistry.org This catalytic approach is highlighted as a greener and safer alternative to conventional methods. organic-chemistry.org

Catalyst System Synthetic Step Advantages
Tungstic anhydride, Molybdate, etc.OxidationHigh purity of product google.com
V/MCM-41Oxidation of α-HDPOHigh yield (92.5%) researchgate.net
Ammonium metavanadate/H2O2OxidationHigh yield (98%) chemicalbook.com
Chlorosilanes (e.g., MeSiCl3)Coupling of hydrogen phosphine oxides and acyl chloridesGreener, safer, avoids certain byproducts organic-chemistry.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of TPO, aiming to reduce environmental impact and improve safety.

A significant development in this area is the use of chlorosilane-catalyzed coupling, which avoids the generation of volatile haloalkanes and the use of oxidants, making the protocol inherently greener and safer. organic-chemistry.org This method is also capable of producing moisture-unstable acylphosphine oxides. organic-chemistry.org

Furthermore, a process involving the reaction of 2,4,6-trimethylbenzaldehyde and diphenylphosphine oxide in dichloromethane, followed by catalytic oxidation with hydrogen peroxide, is described as a "Green chemistry" process. chemicalbook.com The use of hydrogen peroxide as an oxidant is advantageous as its byproduct is water.

The development of methods that start from more readily available and less hazardous materials, such as the route from triphenyl phosphine, also aligns with green chemistry principles by avoiding problematic reagents like diphenyl phosphine chloride. google.com

Derivatization and Structural Modification Research

Research into the derivatization and structural modification of TPO is driven by the need to fine-tune its properties for specific applications, such as enhancing solubility or altering its light-absorption characteristics.

Studies have been conducted on synthesizing TPO derivatives by modifying the substituents on the phosphorus atom. For example, replacing the phenyl groups with sterically demanding tert-butyl groups has been shown to shift the absorption to longer wavelengths. researchgate.net

Another area of investigation is the modification of the benzoyl moiety. The synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide was undertaken to improve solubility in acidic aqueous formulations used in dental applications. researchgate.net

Advanced Analytical Methodologies for Diphenyl 2,4,6 Trimethylbenzoyl Phosphine Oxide Characterization and Quantification

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are paramount for the separation and quantitative analysis of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide from complex matrices. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, offering high resolution and sensitivity. A common approach involves reverse-phase (RP) chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

A specific RP-HPLC method for the analysis of this compound utilizes a mobile phase comprising acetonitrile (MeCN), water, and an acidic modifier. nih.gov The addition of phosphoric acid or, for mass spectrometry compatibility, formic acid, helps to ensure good peak shape and retention time stability. nih.gov Diode-Array Detection (DAD) is a powerful tool for HPLC analysis, allowing for the screening of multiple photoinitiators simultaneously by providing spectral information for each peak.

For detection, UV detectors are commonly employed, leveraging the chromophores within the molecule. In studies analyzing the migration of this photoinitiator from nail polish, HPLC with a UV detector has been utilized, demonstrating a limit of detection as low as 0.2 ppm. For enhanced selectivity and sensitivity, particularly in complex sample matrices, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). This powerful combination allows for the accurate quantification of extractible Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide with a limit of quantification (LOQ) of 0.1 ppm.

Interactive Table: HPLC Parameters for Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide Analysis

ParameterCondition 1Condition 2
Column Newcrom R1Kinetex C18 (150 x 4.60 mm; 5 µm)
Mobile Phase Acetonitrile, Water, Phosphoric AcidPhosphate buffer (pH 6), Acetonitrile (50:50 v/v)
Detection MS-compatible (with formic acid)UV at 240 nm
Application General analysis and preparative separationDetermination in synthesis reactions

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another effective technique for the analysis of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide. This method is suitable for thermally stable and volatile compounds.

For sample preparation, ultrasonic extraction with a solvent such as dichloromethane (B109758) or toluene (B28343) is a common procedure to isolate the analyte from a solid matrix. researchgate.net Method development has shown that with optimized instrument parameters, a symmetrical chromatographic peak for Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide can be achieved within a 9-minute run time. researchgate.net The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented molecule. While GC-MS is a primary tool for identification and quantification, Gas Chromatography with a Flame Ionization Detector (GC-FID) can also be employed for the analysis of phosphine (B1218219) oxides, offering a robust and cost-effective quantitative solution.

Interactive Table: GC-MS Parameters for Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide Analysis

ParameterCondition
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Ultrasonic extraction with dichloromethane or toluene
Analysis Time < 9 minutes for symmetrical peak
Detection Mass Spectrometry (MS)
Quantification Limit (LOQ) 1 µg/Media (for a specific method) researchgate.net

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. analytice.com SFC is considered a form of normal-phase chromatography and is particularly well-suited for the separation of chiral compounds and thermally labile molecules. analytice.com

While specific applications of SFC for the routine analysis of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide are not widely documented, the technique holds significant potential. The analysis of phosphine oxides, a class of compounds to which the target analyte belongs, has been successfully demonstrated using SFC, particularly for chiral separations. The use of supercritical CO2 as the mobile phase offers advantages such as high efficiency, reduced analysis time, and lower consumption of organic solvents, aligning with the principles of green chemistry. The polarity of the mobile phase can be adjusted by adding modifiers like methanol or ethanol, allowing for the optimization of separations for a range of compounds, including acylphosphine oxides. Given its success with similar compounds, SFC represents a promising, albeit less explored, avenue for the analysis of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, especially for enantiomeric purity analysis if chiral variants were to be synthesized.

Spectroscopic Approaches for Structural and Quantitative Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide. Key nuclei for the analysis of this compound include ¹H, ¹³C, and ³¹P.

¹H NMR: The proton NMR spectrum provides information on the number and environment of the hydrogen atoms in the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon and the carbons of the aromatic rings can be clearly distinguished.

³¹P NMR: Phosphorus-31 NMR is particularly useful for phosphorus-containing compounds. It provides a distinct signal for the phosphorus atom in the phosphine oxide group, which is sensitive to its chemical environment.

Interactive Table: NMR Spectroscopic Data for Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide in CDCl₃

NucleusChemical Shift (δ) / ppmMultiplicity / Coupling Constant (J)Assignment
¹H 7.96–7.99m4H (aromatic)
7.48–7.54m6H (aromatic)
6.79s2H (aromatic, trimethylbenzoyl)
2.25s3H (para-methyl)
2.02s6H (ortho-methyls)
¹³C 220.13d, JP-C = 72.2 HzC=O
140.69sAromatic C
136.34d, JP-C = 39.6 HzAromatic C
134.99sAromatic C
132.52d, JP-C = 2.5 HzAromatic C
131.98d, JP-C = 8.7 HzAromatic C
129.76d, JP-C = 92.8 HzAromatic C
128.99sAromatic C
128.84d, JP-C = 11.8 HzAromatic C
21.31spara-CH₃
19.79sortho-CH₃
³¹P 13.80sP=O

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. rsc.org In acetonitrile, this absorption is observed in the region of the spectrum typical for ketones. rsc.org Time-resolved infrared (TRIR) spectroscopy has been used to study the photochemistry of this molecule, showing a bleach of the ground-state carbonyl absorption upon photolysis. researchgate.net Other characteristic vibrations include those from the P=O group, C-H stretching and bending of the aromatic rings and methyl groups, and the P-C bonds.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The vibrational modes of the molecule, particularly the symmetric vibrations and those of the non-polar bonds, are often more prominent in the Raman spectrum. Expected Raman shifts would correspond to the aromatic ring breathing modes, C-H vibrations, and the symmetric stretching of the phosphine oxide and carbonyl groups.

Interactive Table: Key Vibrational Frequencies for Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide

Vibrational ModeTechniqueWavenumber (cm⁻¹)
Carbonyl (C=O) StretchFT-IR (in acetonitrile)~1700-1750
Phenyl Ring C-C StretchIR / Raman~1600-1450
P=O StretchIR / Raman~1200-1100
Aromatic C-H StretchIR / Raman~3100-3000
Aliphatic C-H StretchIR / Raman~3000-2850

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the photophysical properties of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), a widely used Type I photoinitiator. The efficiency of a photoinitiator is intrinsically linked to its ability to absorb light at specific wavelengths, which must overlap with the emission spectrum of the light source used for curing.

TPO exhibits a broad absorption spectrum in the long-wave UV-A region, which is advantageous for many applications. Its effective absorption range is typically between 350 nm and 400 nm, extending up to 420 nm. sintmaria.be This allows for efficient light absorption from common UV curing lamps. The maximum absorption wavelengths (λmax) for TPO have been reported at several values, indicating some solvent dependency. Key absorption peaks are observed around 273 nm and 370-380 nm. monobind.commassbank.eu One source specifies a maximum absorption wavelength of approximately 368 nm. nih.gov

A significant characteristic of TPO is its photobleaching effect. monobind.commassbank.eu Upon exposure to UV light, TPO undergoes α-cleavage (Norrish Type I reaction) to form two highly active free radicals: a 2,4,6-trimethylbenzoyl radical and a diphenylphosphonyl radical. sintmaria.benih.gov The resulting photolysis products absorb light at shorter wavelengths compared to the parent TPO molecule. monobind.commassbank.eu This shift is beneficial for curing thick or pigmented materials, as the increased transparency allows UV light to penetrate deeper into the sample, ensuring a more uniform cure. sintmaria.bemonobind.commassbank.eu The diphenylphosphonyl radical itself demonstrates strong UV absorption in the 300–350 nm region. hmdb.ca

Table 1: Reported UV-Vis Absorption Peaks for Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide

Absorption Peak (λmax) Solvent/Conditions Reference
~368 nm Not specified nih.gov
380 nm Not specified monobind.com
273 nm, 370 nm Not specified massbank.eu
400 nm DMF cdc.gov
350-400 nm (effective range) Not specified sintmaria.be

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical tool for the definitive identification and structural elucidation of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide and its degradation products. It provides precise mass-to-charge ratio (m/z) data, which allows for the confirmation of molecular weight and the investigation of fragmentation patterns, offering insights into the compound's structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like TPO and its derivatives. It has been effectively coupled with online photoreactors to rapidly screen the efficiency of photoinitiators. rsc.orgrsc.org In studies monitoring the polymerization of methyl methacrylate (B99206) (MMA) initiated by TPO, ESI-MS spectra display characteristic peaks spaced by 100 Da, corresponding to the repeating monomer unit. rsc.org

When coupled with a Quadrupole Time-of-Flight (QTOF) analyzer, ESI provides high-resolution mass data. For TPO, the protonated molecule [M+H]⁺ is observed at a precursor m/z of 349.1352. massbank.eunih.gov Collision-induced dissociation (CID) of this precursor ion generates a series of characteristic fragment ions, which are crucial for structural confirmation.

Table 2: Key Fragment Ions of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide from LC-ESI-QTOF MS/MS Analysis

Fragment m/z Relative Intensity Possible Assignment
91.0568 999 Tropylium ion [C₇H₇]⁺
119.0860 355 [C₉H₁₁]⁺
77.0422 420 Phenyl cation [C₆H₅]⁺
103.0550 182 [C₈H₇]⁺
115.0543 153 [C₉H₇]⁺

Data sourced from MassBank, Accession ID MSBNK-BAFG-CSL2311094881. massbank.eu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. A standardized GC-MS method has been developed for the determination of TPO in plastic products. patsnap.com This method allows for the generation of symmetrical chromatographic separation peaks for TPO within a short analysis time of 9 minutes. patsnap.com The technique is noted for its low detection limit, good precision, and high recovery rate, making it suitable for quality control and residue analysis. patsnap.com The analysis is often performed after an extraction step using solvents like dichloromethane. patsnap.comanalytice.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places, enabling the determination of the elemental composition of a molecule. biocompare.com Techniques such as Time-of-Flight (TOF) and Orbitrap MS deliver the high resolving power necessary to distinguish between ions of very similar mass. biocompare.comnih.gov

For TPO, HRMS techniques like LC-ESI-QTOF can confirm its elemental formula (C₂₂H₂₁O₂P) by measuring the exact mass of the precursor ion (e.g., [M+H]⁺ at m/z 349.1352). massbank.eunih.gov This level of accuracy is critical for differentiating TPO from other compounds in complex matrices and for identifying unknown photolysis or degradation products by determining their elemental formulas from their exact masses. researchgate.net The high specificity of HRMS reduces ambiguity and provides a high degree of confidence in compound identification. nih.gov

Coupled and Hyphenated Analytical Systems for Complex Matrix Analysis

To analyze Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide in complex matrices such as polymers, environmental samples, or biological fluids, coupled and hyphenated analytical systems are indispensable. These techniques link a separation method with a detection method, providing enhanced selectivity and sensitivity. researchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique used for the quantitative analysis of extractable TPO. analytice.com This method offers excellent sensitivity and specificity, with reported limits of quantification (LOQ) as low as 0.1 ppm. analytice.com Ultra-performance liquid chromatography coupled with mass spectrometry and a time-of-flight detector (UPLC-MS-Tof) has been successfully applied to measure residual TPO content in 3D-printed resin-based dental materials after extraction. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another key hyphenated technique for TPO analysis, particularly for its residues in plastic products. patsnap.com The coupling of GC's separation capabilities with MS's identification power allows for reliable quantification and confirmation of the analyte. mdpi.com

Furthermore, innovative setups like online photoreactor ESI-MS represent a specialized coupled system. This approach allows for the real-time monitoring of photochemical reactions, providing rapid screening of the photolysis and polymerization efficiency of TPO and its analogues with minimal sample consumption. rsc.orgrsc.orgresearchgate.net

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Effective sample preparation is a critical prerequisite for the accurate quantification of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide in various matrices. The primary goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for instrumental analysis. slideshare.netresearchgate.net

For solid samples like plastic products, a common protocol involves mechanical size reduction (e.g., cutting into small pieces), followed by solvent extraction. patsnap.com Dichloromethane is frequently used as the extraction solvent, with ultrasonic agitation employed to enhance extraction efficiency. patsnap.com The resulting extract is then typically centrifuged and filtered through a membrane filter (e.g., 0.22 µm) before analysis by GC-MS. patsnap.com Toluene is another solvent used for extraction. patsnap.com For purification, silica gel column chromatography with an eluent system like ethyl acetate/hexane can be employed. chemicalbook.comcir-safety.org

In the context of biological matrices, which are inherently complex, common extraction techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govamazonaws.com Protein precipitation, often achieved by adding organic solvents like acetonitrile or methanol, is a straightforward method to remove proteins from plasma or serum samples. amazonaws.com

For analyzing TPO leached from cured polymers, such as dental resins, an extraction protocol involves immersing the cured material in a relevant solution, like an aqueous 0.1% sodium chloride solution, for a specified period. cir-safety.org The resulting solution is then analyzed, often by high-performance liquid chromatography (HPLC). cir-safety.org

Interlaboratory Validation and Quality Assurance in Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide Analysis

Interlaboratory validation is a critical process to establish the performance characteristics of an analytical method. It involves multiple laboratories analyzing identical samples to assess the reproducibility and reliability of the method. While specific interlaboratory studies for the analysis of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide are not extensively documented in publicly available literature, the principles of such validation are well-established within the analytical chemistry community.

A key component of quality assurance in TPO analysis is the use of certified reference materials (CRMs). These are materials with a certified concentration and uncertainty for TPO, which are used to calibrate instruments and validate analytical methods. The availability of CRMs is essential for ensuring the accuracy and traceability of measurement results.

Key Elements of a Quality Assurance Program for TPO Analysis:

Method Validation: Before routine use, any analytical method for TPO must be thoroughly validated to ensure it is fit for its intended purpose. This includes assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantification (LOQ).

Use of Certified Reference Materials (CRMs): CRMs for TPO should be used for calibration and quality control to ensure the traceability of the measurements to a known standard.

Proficiency Testing (PT): Participation in PT schemes, where available, allows a laboratory to compare its performance with that of other laboratories. This external quality assessment is crucial for identifying potential systematic errors and ensuring ongoing competence.

Internal Quality Control: Regular analysis of quality control samples with known concentrations of TPO is necessary to monitor the performance of the analytical method over time. Control charts are often used to visualize trends and identify any deviations from expected performance.

Standard Operating Procedures (SOPs): All analytical procedures for TPO should be clearly documented in SOPs to ensure consistency in analysis.

Illustrative Data from a Hypothetical Interlaboratory Study on TPO in a Polymer Matrix:

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5
Mean Concentration (mg/kg) 152.3149.8155.1148.5151.9
Standard Deviation (mg/kg) 3.12.83.52.53.0
Recovery (%) 98.997.3100.796.498.6

This table is for illustrative purposes only and does not represent actual experimental data.

Environmental Fate and Transformation Pathways of Diphenyl 2,4,6 Trimethylbenzoyl Phosphine Oxide

Environmental Distribution and Persistence Studies

Studies have investigated the presence and behavior of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide in various environmental compartments, providing insights into its distribution and persistence. The compound is recognized as being toxic to aquatic life with long-lasting effects. vanderbilt.eduresearchgate.netfide-online.org

Occurrence in Aquatic Ecosystems (Surface Water, Groundwater, Seawater)

Predicted no-effect concentrations (PNECs) have been established for various aquatic compartments, indicating the concentrations below which adverse effects are not expected to occur. acs.org

Environmental CompartmentPredicted No-Effect Concentration (PNEC)
Aquatic, Freshwater1.4 µg/L
Aquatic, Marine water0.14 µg/L

This table presents the Predicted No-Effect Concentrations (PNECs) for Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide in different aquatic environments. acs.org

Presence in Terrestrial Compartments (Soil, Sediment)

The compound's presence extends to terrestrial environments, including soil and sediment. It is not expected to strongly adsorb to the solid phase of soil. carlroth.com This suggests a potential for mobility within the soil profile and possible transport to aquatic systems.

Predicted no-effect concentrations have also been determined for soil and sediment, highlighting the levels at which the compound is not expected to pose a risk to the organisms in these environments. acs.org

Environmental CompartmentPredicted No-Effect Concentration (PNEC)
Sediment, Freshwater115 µg/kg dw
Sediment, Marine water11.5 µg/kg dw
Soil22.2 µg/kg dw

This table displays the Predicted No-Effect Concentrations (PNECs) for Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide in various terrestrial compartments. acs.org

Atmospheric Transport and Deposition Dynamics

Information regarding the atmospheric transport and deposition of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is limited. However, one assessment of its transport between environmental compartments concluded that the substance will not significantly evaporate into the atmosphere from the water surface due to its low volatility. carlroth.com This suggests that long-range atmospheric transport is not a primary distribution pathway for this compound.

Biodegradation Mechanisms and Microbial Ecologies

The biodegradation of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is a critical factor in its environmental persistence. Studies have primarily focused on its degradation under aerobic conditions, with a notable lack of information on anaerobic pathways.

Aerobic Biodegradation Pathways

Under aerobic conditions, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is not readily biodegradable, with studies showing 0-10% biodegradation over 28 days. vanderbilt.eduhpc-standards.com However, it does undergo transformation. A key study investigating its degradation in surface water under aerobic conditions identified the primary degradation products. europa.eu The degradation proceeds through the cleavage of the molecule.

In samples labeled with ¹⁴C on the phosphinophenyl part, the major degradation products observed after 62 days were diphenylphosphinic acid and diphenylphosphinous acid. europa.eu In samples with the benzoyl part labeled, 2,4,6-trimethylbenzoic acid was the major degradation product. europa.eu This indicates that the primary aerobic biodegradation pathway involves the separation of the benzoyl group from the phosphine (B1218219) oxide moiety. The study confirmed a viable microbial population was present and active during the experiment. europa.eu

Despite the identification of these degradation products, there is a lack of specific information in the reviewed literature regarding the microbial ecologies, including the specific bacterial or fungal species, responsible for these transformation processes.

Degradation ConditionMajor Degradation Products
Aerobic (Phosphinophenyl labeled)Diphenylphosphinic acid, Diphenylphosphinous acid
Aerobic (Benzoyl labeled)2,4,6-trimethylbenzoic acid

This table summarizes the major degradation products of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide identified under aerobic conditions in a surface water simulation study. europa.eu

Microbial Community Dynamics and Enzymatic Degradation

The biodegradation of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is limited, with studies showing it is not readily biodegradable. uvrainbow.comhpc-standards.com One study reported a biodegradation rate of 0-10% after 28 days. uvrainbow.com The complex and stable structure of TPO likely contributes to its resistance to microbial breakdown. Specific microbial communities or enzymes capable of efficiently degrading this compound have not been extensively identified in the available research. Further investigation into the interactions between microbial communities and TPO is necessary to fully understand its persistence in microbially active environments.

Photodegradation Kinetics and Product Identification

Photodegradation is a significant transformation pathway for TPO in the environment. uvrainbow.comberkeley.edu As a photoinitiator, it is designed to be reactive to light. cir-safety.orgchemicalbook.com

Direct Photolysis under Simulated Solar Radiation

Direct photolysis occurs when TPO directly absorbs photons from solar radiation, leading to its degradation. rsc.org TPO absorbs UV light in the UVA, UVB, and UVC bands, with primary absorption peaks around 235, 290, and 385 nm. cir-safety.org Upon absorbing light, TPO undergoes a process called α-cleavage from an excited triplet state. cir-safety.orgresearchgate.net This cleavage results in the formation of two radical fragments: a trimethylbenzoyl radical and a diphenylphosphinoyl radical. cir-safety.orgresearchgate.net The rate of this photolysis can be influenced by factors such as light intensity and the presence of other substances in the environment. rsc.org One calculation estimated a half-life for phototransformation in the air to be approximately 10.72 hours. uvrainbow.com

Identification of Phototransformation Products and Pathways

The primary phototransformation products of TPO are the result of the initial α-cleavage reaction. This process yields a trimethylbenzoyl radical and a diphenylphosphinoyl radical. cir-safety.orgresearchgate.net These radicals are highly reactive and can initiate polymerization reactions or undergo further transformations. cir-safety.orgindustrialchemicals.gov.au In the context of its industrial use, these radicals are intended to initiate the curing of polymers. industrialchemicals.gov.au In the environment, these radical fragments will likely react with other organic matter or with each other. The specific end-products of these subsequent reactions in various environmental compartments are not extensively detailed in the provided search results. Further research would be needed to identify the full range of secondary transformation products and establish complete degradation pathways.

Hydrolysis and Other Abiotic Transformation Processes

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. While TPO is relatively stable, hydrolysis can occur, particularly under conditions of high temperature. bloomtechz.com The European Chemicals Agency (ECHA) provides a framework for assessing the half-life for hydrolysis, but specific data for TPO was not detailed in the search results. europa.eu Other abiotic transformation processes, aside from photodegradation and hydrolysis, were not prominently featured in the available information.

Sorption and Desorption Behavior in Environmental Matrices

Sorption and desorption processes are crucial in determining the mobility and bioavailability of chemical compounds in the environment. ecetoc.orgdes.qld.gov.au These processes involve the attachment (sorption) and release (desorption) of a substance to and from solid particles like soil and sediment. ecetoc.orgdes.qld.gov.au The tendency of a compound to sorb is often related to its hydrophobicity, which can be estimated by the partition coefficient n-octanol/water (log Kow). uvrainbow.com For TPO, the log Kow has been reported as 3.1 at 23°C and a pH of 6.4, suggesting a moderate potential for sorption to organic matter in soil and sediment. uvrainbow.com

The extent of sorption is typically described by the adsorption-desorption distribution coefficient (Kd), which can be normalized to the organic carbon content of the soil or sediment to yield the KOC value. ecetoc.org Factors influencing sorption include the properties of the chemical itself, as well as the characteristics of the environmental matrix, such as organic matter content, clay mineralogy, and pH. ecetoc.orgmdpi.com While the log Kow value provides an indication, specific studies on the sorption and desorption coefficients (Kd and KOC) of TPO in different soil and sediment types would be necessary for a comprehensive understanding of its environmental partitioning. ecetoc.org

Bioaccumulation and Biomagnification Potential in Model Organisms

The potential for a chemical substance to accumulate in living organisms and magnify through the food web is a critical aspect of its environmental risk assessment. For Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), this potential has been evaluated through studies on model organisms, primarily focusing on its bioaccumulation.

Bioaccumulation refers to the uptake and concentration of a substance from the environment into an organism. A key metric for quantifying this is the bioconcentration factor (BCF), which measures the concentration of a chemical in an organism relative to its concentration in the surrounding water.

Studies on the common carp (B13450389) (Cyprinus carpio) have provided specific data on the BCF of TPO. In one study, after a 56-day exposure period, the BCF was determined to be in the range of 23 to 55. carlroth.comcarlroth.comchemicalbook.com Another study reported a BCF range of 18 to 22 under similar conditions. sigmaaldrich.com These values suggest a low to moderate potential for bioaccumulation in aquatic organisms. The relatively low n-octanol/water partition coefficient (log Pow) of 3.1 at 23°C further supports the assessment that significant bioaccumulation is not expected. chemicalbook.comsigmaaldrich.com

Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. There is currently no direct experimental data, such as Trophic Magnification Factors (TMFs), available to definitively assess the biomagnification potential of TPO. However, substances that exhibit significant biomagnification typically have high BCF values and are highly persistent in tissues. Given the measured BCF values for TPO are below the general screening criteria for bioaccumulative substances (often cited as BCF > 2000 or 5000), the potential for biomagnification is considered to be low. sfu.ca The assessment by regulatory bodies suggests that TPO does not significantly accumulate in organisms. carlroth.com

Research Findings on Bioaccumulation

The following table summarizes the key findings from bioaccumulation studies on Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide.

Table 1: Bioconcentration Factor (BCF) of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide in a Model Organism

Model OrganismExposure DurationTemperatureConcentration in WaterBioconcentration Factor (BCF)Reference
Cyprinus carpio (Carp)56 days25 °C0.01 mg/L18 - 22 sigmaaldrich.com
Cyprinus carpio (Carp)56 days25 °CNot Specified23 - 55 carlroth.comcarlroth.comchemicalbook.com

Table of Compound Names

Common Name/AcronymChemical Name
TPODiphenyl(2,4,6-trimethylbenzoyl)phosphine oxide

Ecotoxicological Mechanisms of Diphenyl 2,4,6 Trimethylbenzoyl Phosphine Oxide in Ecological Systems Mechanistic Focus

Aquatic Ecotoxicity Mechanisms

TPO is recognized as being toxic to aquatic life with long-lasting effects. europa.eucarlroth.com Its ecotoxicological profile in aquatic environments involves a range of mechanisms affecting various trophic levels, from microorganisms to fish.

Mechanistic Investigations of Toxicity to Fish Models (e.g., Embryonic Development, Gene Expression Profiling)

Studies on fish models, such as the zebrafish (Danio rerio) and carp (B13450389) (Cyprinus carpio), have provided insights into the toxic mechanisms of TPO. Research has shown that TPO can induce mortality in fish, with a reported 96-hour LC50 (lethal concentration for 50% of the test animals) of 1.4 mg/L for carp and 1.9 mg/L for zebrafish. sigmaaldrich.commutoh.com

The embryonic stage of fish is particularly sensitive to TPO exposure. Studies utilizing the fish embryo test, a method standardized by the Organisation for Economic Co-operation and Development (OECD), have demonstrated the toxic effects of materials containing TPO on zebrafish embryos. researchgate.net These effects can manifest as developmental abnormalities and mortality. griffith.edu.au For instance, methacrylic esters, for which TPO is a common initiator, have been linked to embryonic fetal toxicity and teratogenicity in animal studies. griffith.edu.au While the precise molecular pathways are still under investigation, it is evident that TPO can disrupt critical developmental processes in fish.

Table 1: Acute Toxicity of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide to Fish

Species Exposure Duration Endpoint Value (mg/L) Reference
Cyprinus carpio (Carp) 96 h LC50 1.4 sigmaaldrich.com
Danio rerio (Zebra fish) 96 h LC50 1.9 mutoh.com
Oncorhynchus mykiss (Rainbow trout) 96 h LC50 4 mutoh.com

Sublethal Effects and Physiological Responses in Aquatic Invertebrates

Aquatic invertebrates are also susceptible to the toxic effects of TPO. The water flea, Daphnia magna, a standard model organism for ecotoxicological testing, exhibits sensitivity to TPO. The 48-hour EC50 (effective concentration for 50% of the population) for Daphnia magna has been reported to be 20 mg/L. mutoh.com Another study found a 48-hour EC50 of 14.43 mg/L. mutoh.com These values indicate that TPO can cause immobilization and other sublethal effects at concentrations lower than those lethal to fish. Sublethal effects in aquatic invertebrates can have cascading consequences for the aquatic food web, as these organisms are a critical food source for many fish species. usgs.gov

Photosynthetic Inhibition and Growth Alterations in Algae and Cyanobacteria

Table 2: Toxicity of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide to Aquatic Invertebrates and Algae

Species Exposure Duration Endpoint Value (mg/L) Reference
Daphnia magna (Water flea) 48 h EC50 20 mutoh.com
Daphnia magna (Water flea) 48 h EC50 14.43 mutoh.com
Desmodesmus subspicatus (Green algae) 72 h ErC50 34 mutoh.com
Pseudokirchneriella subcapitata (Green algae) 72 h EC50 0.59 mutoh.com

Terrestrial Ecotoxicity Mechanisms

The ecotoxicological effects of TPO are not limited to aquatic environments. Its deposition on land can impact terrestrial ecosystems, particularly soil health.

Effects on Soil Microorganisms and Nutrient Cycling

Soil microorganisms are fundamental to maintaining soil fertility and driving nutrient cycles, such as those of carbon, nitrogen, and phosphorus. mdpi.combiorxiv.org The introduction of chemical substances like TPO can disrupt these delicate microbial communities and their functions. While direct studies on the effects of TPO on soil microorganisms are limited, the principles of soil toxicology suggest potential impacts.

Chemical stressors can alter the abundance and diversity of soil microbial communities. nih.govfrontiersin.org Such alterations can, in turn, affect the rates of nutrient cycling processes like nitrogen fixation, nitrification, denitrification, and phosphorus solubilization. mdpi.comnih.gov For instance, a decrease in the abundance of nitrifying bacteria could lead to reduced availability of nitrates, a key nutrient for plants. frontiersin.org Conversely, an increase in denitrifying bacteria could lead to a greater loss of nitrogen from the soil in the form of nitrous oxide, a potent greenhouse gas. nih.gov The long-term consequences of TPO on soil microbial communities and the vital ecosystem services they provide warrant further research to fully understand its terrestrial ecotoxicological mechanisms.

Seed Germination and Plant Growth Inhibition Mechanisms

While the European Chemicals Agency (ECHA) registration dossier for Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide identifies toxicity to terrestrial plants as a required endpoint for evaluation, specific data on seed germination and terrestrial plant growth inhibition are not extensively detailed in publicly accessible literature. europa.eueuropa.eu However, studies on aquatic plants provide insight into its phytotoxicity.

Research on the green algae Pseudokirchneriella subcapitata has been conducted to determine the compound's impact on aquatic primary producers. In a 72-hour study following OECD Guideline 201, the growth rate was assessed. The results indicated an EC50 (Effective Concentration causing a 50% response) of greater than 2.01 mg/L. carlroth.com The EC10, representing the concentration causing a 10% effect on growth rate, was determined to be 1.56 mg/L. carlroth.com These findings suggest that while high concentrations are needed to cause significant inhibition, lower concentrations can still measurably impact algal growth. The precise biochemical mechanisms of this inhibition, such as interference with photosynthesis or cell division, are not fully elucidated in the available reports.

Table 1: Toxicity of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide to Aquatic Plants

OrganismTest GuidelineEndpointDurationValueReference
Pseudokirchneriella subcapitata (Green Algae)OECD Guideline 201EC50 (Growth Rate)72 hours>2.01 mg/L carlroth.com
Pseudokirchneriella subcapitata (Green Algae)OECD Guideline 201EC10 (Growth Rate)72 hours1.56 mg/L carlroth.com

Toxicity to Terrestrial Invertebrates (e.g., Earthworms, Insects)

Similar to terrestrial plant data, specific study results on the toxicity of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide to terrestrial invertebrates like earthworms and insects are not widely available in the public domain. The ECHA registration dossier requires endpoints for "Toxicity to soil macroorganisms except arthropods" and "Toxicity to terrestrial arthropods," indicating that such data is necessary for a complete regulatory assessment, but the outcomes of these studies are not specified in the accessible documentation. europa.eueuropa.eu

Endocrine Disruption Mechanisms in Vertebrate and Invertebrate Models

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is recognized for its potential to disrupt the endocrine system, particularly concerning reproductive health. europa.euedlists.org The substance has received a harmonized classification as toxic to reproduction (Category 1B), indicating it is presumed to be a human reproductive toxicant based on animal studies. chemlinked.com.cn The primary concern is its effect on fertility. tcichemicals.com

The mechanistic basis for this classification stems from vertebrate animal models. In repeated-dose toxicity studies using rats, a key finding was the occurrence of testicular atrophy. tcichemicals.comindustrialchemicals.gov.au This adverse outcome points to a direct or indirect interference with the male reproductive system. The specific molecular mechanisms underlying these effects are a complex area of toxicology. For many endocrine-disrupting chemicals (EDCs), potential pathways include altering gene expression along the hypothalamus-pituitary-gonad (HPG) axis, interfering with steroid hormone synthesis (steroidogenesis), or interacting with hormone receptors. nih.govnih.gov For instance, some chemicals can induce aromatase, the enzyme that converts androgens to estrogens, leading to hormonal imbalance. nih.gov While TPO is confirmed to cause reproductive toxicity, the precise sequence of molecular events leading to testicular damage is not fully detailed.

The European Chemicals Agency has included the substance in the Community Rolling Action Plan (CoRAP) for further evaluation due to suspicions of it being an endocrine disruptor. edlists.org It is also identified as a recognized endocrine disruptor on the Candidate List of substances of very high concern (SVHC). europa.eu Information on endocrine disruption mechanisms in invertebrate models is not specified in the available literature.

Oxidative Stress Induction and Cellular Damage Mechanisms

The mechanism of action for Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide as a photoinitiator involves the formation of free radicals upon absorption of UV light. europa.eu While these radicals are intended to initiate polymerization, their presence can also lead to oxidative stress and cellular damage if they are not fully consumed or quenched.

In vitro studies have demonstrated the cytotoxic potential of this compound. One study using human pulp-derived cells found that unpolymerized TPO was significantly more cytotoxic than other photoinitiator systems like camphorquinone/amine (CQ). rsc.org The same study revealed that while the direct generation of reactive oxygen species (ROS) was not detected, a differential expression of enzymatic antioxidants suggested that the cells were under oxidative stress. rsc.org Another study reported that TPO induced varying levels of cytotoxicity in four different tissue cell types. researchgate.net

This suggests a mechanism where exposure to the unpolymerized compound can disrupt the cellular redox balance. The cell attempts to counteract this by upregulating antioxidant enzymes. If this response is insufficient, the excess free radicals can damage cellular components like lipids, proteins, and DNA, ultimately leading to cytotoxicity.

Genotoxicity and Mutagenicity Assessment in Eukaryotic and Prokaryotic Test Systems

An extensive battery of tests has been conducted to assess the genotoxic and mutagenic potential of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide. The weight of evidence from regulatory assessments suggests the compound is not genotoxic.

According to an opinion from the Scientific Committee on Consumer Safety (SCCS), TPO was negative for mutagenicity in two separate bacterial reverse mutation assays (Ames tests) using Salmonella typhimurium and Escherichia coli, both with and without metabolic activation. carlroth.comeuropa.eu Furthermore, it did not induce gene mutations at the HPRT locus in Chinese hamster V79 cells, nor did it show clastogenic (chromosome-damaging) potential in an in vitro chromosome aberration assay with human lymphocytes. carlroth.com

However, it is worth noting that at least one safety data sheet has made a conflicting statement, mentioning "Mutagenicity (mammal cell test): chromosome aberration," though without providing underlying study details. hpc-standards.com Despite this, the comprehensive evaluations by regulatory bodies, which consider the full dataset, have not resulted in a classification for mutagenicity. europa.euchemlinked.com.cn

Table 2: Summary of Genotoxicity and Mutagenicity Studies for Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide

Test SystemEndpointMetabolic ActivationResultReference
S. typhimurium & E. coli (Ames Test)Gene MutationWith and WithoutNegative carlroth.comeuropa.eu
Chinese Hamster V79 Cells (HPRT Assay)Gene MutationWith and WithoutNegative carlroth.com
Human Lymphocytes (in vitro)Chromosome AberrationWith and WithoutNegative carlroth.com

Predictive Ecotoxicological Modeling and Quantitative Structure-Activity Relationships (QSAR)

Predictive models, including Quantitative Structure-Activity Relationships (QSAR), are integral to modern chemical risk assessment and prioritization. These computational tools are used within frameworks like REACH to estimate the potential hazards of chemicals based on their molecular structure, helping to guide further testing. rsc.org

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide has been included in risk-based prioritization schemes that use modeling to score chemicals based on their hazard profiles, including persistence, bioaccumulation, and toxicity (PBT). rsc.org

Specific scientific studies have also employed computational chemistry to understand the properties of this molecule. For example, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been used to investigate the light-curable properties of TPO and its derivatives. cir-safety.org While not direct ecotoxicological models, these methods provide fundamental data on electronic structure and reactivity that can serve as inputs or descriptors for developing QSAR models. Such models aim to correlate structural features of a molecule with its biological or toxicological activity, allowing for the prediction of toxicity for untested but structurally similar compounds. The log P (octanol-water partition coefficient) of 3.1 suggests a moderate potential for bioaccumulation, a key parameter used in such predictive models. hpc-standards.com

Table of Compound Names

Common Name/AbbreviationIUPAC NameEINECS NumberCAS Number
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide / TPO(Diphenylphosphoryl)(2,4,6-trimethylphenyl)methanone278-557-675980-60-8
Camphorquinone / CQ(1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione233-162-010373-78-1
Atrazine6-Chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine217-617-81912-24-9

Advanced Applications and Research Frontiers for Diphenyl 2,4,6 Trimethylbenzoyl Phosphine Oxide

Mechanistic Studies in Photopolymerization and Material Science

The efficacy of TPO in initiating polymerization reactions stems from its well-defined photochemical mechanism, which has been the subject of extensive research.

Elucidation of Radical Generation Mechanisms upon Photoexcitation

Upon exposure to ultraviolet (UV) or near-visible light, TPO undergoes a Norrish Type I or α-cleavage reaction. polymerinnovationblog.comcir-safety.org The process begins with the absorption of light energy, typically in the 360-400 nm range, which promotes the molecule to an excited singlet state. polymerinnovationblog.comcir-safety.org It then transitions to an excited triplet state, from which it rapidly cleaves at the relatively weak carbon-phosphorus bond. cir-safety.orgrsc.org

This homolytic cleavage yields two distinct and highly reactive radical species:

A 2,4,6-trimethylbenzoyl radical

A diphenylphosphinoyl radical cir-safety.orgfide-online.org

Some mechanistic studies suggest the generation of three types of free radicals: the 2,4,6-trimethylbenzoyl radical, an oxygen-centered radical, and a phosphorus-centered free radical. rsc.orgrsc.org Both primary radical fragments are capable of initiating the polymerization of monomers and oligomers by attacking their carbon-carbon double bonds. cir-safety.orgresearchgate.net The generation of these specific radicals has been confirmed using advanced spectroscopic techniques such as Electron Spin Resonance (ESR) spin-trapping experiments. rsc.org

Kinetics and Thermodynamics of Photopolymerization Processes

The kinetics of photopolymerization initiated by TPO are complex and influenced by several interconnected factors. The rate of polymerization is dependent on the initiator concentration, light intensity, temperature, layer thickness, and the specific monomer system being used. uni-augsburg.detue.nl The high rate of photoinitiation is a primary reason for the extremely fast curing times achievable with this technology. uni-augsburg.de

The process is often highly non-isothermal due to the exothermic nature of the polymerization reaction, which can significantly affect the final properties of the cured material. nih.gov Kinetic models, frequently employing data from differential scanning calorimetry (DSC), are used to analyze and predict the curing behavior under various conditions. nih.gov

Research has focused on quantifying the kinetic parameters to optimize polymerization processes. For instance, the dissociation rate constant for the α-scission and the extinction coefficient of the initiator are critical values for modeling. uni-augsburg.de

ParameterValueWavelengthReference
Extinction Coefficient (ε)0.005109 ± (5.14 E-4) [mol%-1. µm-1]365 nm uni-augsburg.de
Decomposition Rate Constant (Kα)9.13*10-6 ± (6.86 E-7) [(Mw /cm2)-1. s-1]365 nm uni-augsburg.de

Table 1: Experimentally determined kinetic parameters for TPO at 365 nm. uni-augsburg.de

Interactions with Monomers, Oligomers, and Polymer Matrices

TPO is valued for its versatility and compatibility with a wide range of polymeric systems. alfa-chemistry.comchemicalbook.com It is soluble in common organic solvents and various monomers, such as acrylates and methacrylates, but it is insoluble in water. bloomtechz.comeuropa.eu This solubility allows it to be easily incorporated into liquid resin formulations. dcu.ie To address its insolubility in water for applications like hydrogel synthesis, water-dispersible TPO nanoparticles have been developed. sigmaaldrich.com

The free radicals generated by TPO readily react with the double bonds of monomers like trimethylolpropane (B17298) triacrylate (TMPTA) and oligomers to initiate the chain-growth polymerization process. sci-hub.sefide-online.orgresearchgate.net In some systems, particularly pigmented or colored acrylate (B77674) formulations, TPO is often used in conjunction with co-initiators like amines or acrylamides to ensure a complete and thorough cure throughout the material. chemicalbook.com The interaction between the initiator fragments and the growing polymer network influences the final material properties. However, the potential for migration of unreacted initiator or its byproducts is a consideration in the development of new photoinitiator systems. sci-hub.se

Development of Novel Polymer Systems with Enhanced Properties

The use of TPO has been instrumental in the development of advanced polymer systems with tailored properties. Its efficiency enables the creation of materials for specialized applications.

Optoelectronics: TPO is used in the photo-crosslinking of polymethyl methacrylate (B99206) (PMMA) composites, which can then serve as gate insulators in organic thin-film transistors (OTFTs). alfa-chemistry.comchemicalbook.com

Biomaterials and 3D Bioprinting: The development of water-dispersible TPO nanoparticles has opened the door to aqueous photopolymerization, enabling the rapid 3D printing of hydrogels for tissue engineering and other biomedical applications. sigmaaldrich.com

Additive Manufacturing (3D Printing): TPO is utilized in stereolithography (SLA) resins. acs.org Its ability to function under visible light sources (up to 420 nm) and its colorless nature are advantageous for fabricating objects with high optical transparency and superior mechanical properties compared to some commercial resins. acs.org

Advanced Composites: Because TPO can effectively cure thick and pigmented polymer sections, it is a key component in the fabrication of advanced composite materials. bloomtechz.commdpi.com

Integration and Performance in Advanced Coating Technologies

TPO is a cornerstone photoinitiator in the field of UV-curable coatings and inks. bloomtechz.comchemicalbook.com Its performance is particularly notable in applications where color and clarity are critical. A key feature of TPO is its "photobleaching" capability. fide-online.orguni-augsburg.de The initiator itself is a pale yellow powder, but upon exposure to UV light, the radical fragments generated are colorless. bloomtechz.comuni-augsburg.de This property is highly advantageous as it prevents the yellowing that can occur with other types of photoinitiators, making TPO ideal for:

White and Pigmented Coatings: TPO's absorption spectrum extends into the long-wave UV region, allowing it to absorb light even in formulations heavily pigmented with materials like titanium dioxide (TiO2). bloomtechz.comeuropa.eu This ensures complete curing through the entire thickness of the coating.

Clear and Overprint Varnishes: The lack of yellowing ensures high clarity and color fidelity in protective clear coats and varnishes. europa.euchemicalbook.com

Specialized Inks: It is widely used in screen printing, lithographic, and flexographic inks where rapid curing and color stability are essential. chemicalbook.com

Recent research has also demonstrated its use in sophisticated dual-layer coating systems for corrosion protection. In one study, an N-heterocyclic carbene (NHC) monolayer was applied to an iron surface as a primer, followed by a crosslinked polymer topcoat cured using TPO as the photoinitiator. azobuild.com This system showed a remarkable corrosion inhibition efficiency of 99.6%, with the TPO-cured polymer layer providing a durable protective barrier. azobuild.com

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are increasingly employed to complement experimental studies of TPO and to guide the design of new, more efficient photoinitiators.

Mechanism Elucidation: Computational studies, in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, are used to investigate the photodegradation pathways of acylphosphine oxide photoinitiators. dcu.iedcu.ie

Predictive Modeling: Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) are powerful tools for modeling the electronic structure and photochemical properties of TPO and its derivatives. researchgate.net These calculations can predict how substitutions on the molecular structure will affect properties like light absorption and radical generation efficiency. researchgate.net Molecular modeling has been used to anticipate the photoinitiation ability of novel initiator designs by, for example, predicting their likelihood of undergoing decarboxylation. nih.gov

Spectroscopic Analysis: Computational chemistry is used to calculate parameters like hyperfine coupling constants. psu.edu These calculated values can then be compared with experimental data from Time-Resolved EPR (TREPR) to confirm the identity of transient radical species generated during photoexcitation. psu.edu

Kinetic Modeling: Detailed kinetic models are developed to simulate the complex processes of photopolymerization. nih.govvot.pl These models help in understanding the influence of various parameters and in optimizing formulations for specific applications, such as large-format additive manufacturing where controlling cure depth is critical. mdpi.comresearchgate.net

Table of Compound Names

NameSynonym(s)
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxideTPO, (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide
Polymethyl methacrylatePMMA
Trimethylolpropane triacrylateTMPTA
Titanium dioxideTiO2
Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxideBAPO, Irgacure 819
Pentaerythritol tetraacrylatePETA
1,6-hexanediol diacrylateHDA
N-heterocyclic carbeneNHC
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinateTPO-L

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding the light-curable properties of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). researchgate.net Studies have shown that the maximum absorption wavelength of TPO is approximately 368 nm. researchgate.net

Research has focused on how substitutions on the TPO molecule affect its performance as a photoinitiator. researchgate.net These computational studies are crucial for designing new photoinitiators with enhanced efficiency and specific absorption characteristics. researchgate.netsigmaaldrich.com

Key Research Findings from Quantum Chemical Calculations:

PropertyFindingReference
Maximum Absorption WavelengthApproximately 368 nm researchgate.net
ReactivityUndergoes homolytic P−C(O) bond α-cleavage upon photoirradiation researchgate.net
ApplicationUsed to understand and improve light-curable properties for applications like 3D printing resins researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are being employed to investigate the behavior of TPO in various systems, such as in binder solutions for 3D printing. openalex.org These simulations provide insights into the intermolecular interactions between TPO and other components in a mixture, which is critical for optimizing the formulation of materials like dental composites and 3D printing resins. openalex.orgresearchgate.net

For instance, MD simulations can help understand the shear thinning behavior of a binder solution containing TPO, which is vital for the printability of alumina (B75360) ceramics. openalex.org

Predictive Modeling of Environmental Transport and Transformation

Predictive modeling is a key tool for assessing the environmental fate of chemicals like TPO. europa.eu The European Chemicals Agency (ECHA) provides data on the environmental fate and pathways of TPO, including information on biodegradation, bioaccumulation, and transport and distribution. europa.eu

A screening study using an emissions fractions approach has been conducted to assess the long-range environmental transport potential of various chemicals, including TPO. dfo.no Such models help in identifying chemicals that could be persistent organic pollutants. dfo.no These models, however, are often based on steady-state and non-spatially resolved data and may not fully capture the influence of environmental variability. dfo.no

Data from Environmental Transport Modeling:

ParameterValueReference
Log Kow3.87 dfo.no
Molecular Weight ( g/mol )348.4 dfo.no

Emerging Research Areas and Unexplored Applications

While TPO is well-established as a photoinitiator in coatings, inks, and adhesives, new applications are continually emerging. chemicalbook.comdataintelo.com Its use in 3D printing resins and the production of composite materials are rapidly growing fields. dataintelo.com

Recent research has also explored the use of TPO in the synthesis of thio- or selenophosphinates through a photoinduced cross-coupling reaction with disulfides or diselenides. thieme-connect.com This highlights its potential as a phosphorus source in synthetic organic chemistry beyond its traditional role as a radical initiator. thieme-connect.com

Furthermore, there is ongoing research into developing novel photoinitiators based on the TPO structure with improved properties, such as better solubility in polar solvents and enhanced photoreactivity. researchgate.net The development of water-soluble derivatives, for example, could open up new applications in aqueous-based systems. researchgate.net

Future Directions and Research Gaps in Diphenyl 2,4,6 Trimethylbenzoyl Phosphine Oxide Studies

Interdisciplinary Research Opportunities across Chemistry, Environmental Science, and Materials Science

The evolving status of TPO creates a fertile ground for collaborative research across multiple scientific disciplines. The challenges posed by its toxicological profile and the search for replacements necessitate a holistic approach that integrates chemistry, environmental science, and materials science.

Chemistry: The core chemical challenge lies in designing and synthesizing novel photoinitiators that replicate TPO's high efficiency without its hazardous properties. chemicalbook.comrsc.org Research can focus on modifying the TPO structure, as seen in the development of analogues, or creating entirely new classes of compounds. rsc.orgsinocurechem.com Deeper investigation into the photochemistry of TPO and its alternatives, including the study of the radical fragments generated upon photolysis, is essential for understanding their reactivity and potential byproducts. acs.org

Environmental Science: A significant research gap exists in understanding the environmental fate and long-term impact of TPO and its degradation products. Interdisciplinary studies are required to assess its persistence, bioaccumulation, and toxicity in various ecosystems. The development of methodologies to track TPO in environmental matrices and food-contact materials is a pressing concern, as migration from packaging into foodstuffs has been detected with other photoinitiators. rsc.org

Materials Science: For materials scientists, the focus is on the formulation and performance of materials using TPO alternatives. homeofnailart.com This involves evaluating the curing kinetics, color stability, and mechanical properties of polymers cured with new photoinitiators. anstar.comhomeofnailart.comresearchgate.net The rise of advanced manufacturing techniques like volumetric additive manufacturing and 3D printing demands photoinitiators tailored for specific applications, such as those compatible with LED light sources and capable of curing thick layers of material. researchgate.netrsc.orghomeofnailart.comresearchgate.net The interaction between new photoinitiators and various resin formulations, including monomers and oligomers, requires extensive investigation to ensure compatibility and optimal performance. homeofnailart.com

The reclassification of TPO serves as a catalyst for innovation, pushing the energy curing industry towards developing safer, compliant, and technologically advanced next-generation photoinitiators. igmresins.com

Development of Sustainable Alternatives and Mitigation Strategies

The primary driver for future research is the regulatory pressure to replace TPO. igmresins.comanstar.com The industry is actively seeking "future-proof" alternatives that are not only effective but also environmentally benign and compliant with global regulations like REACH. igmresins.comanstar.com

Current and Investigational Alternatives: Several alternatives to TPO are commercially available or under investigation, each with specific advantages and intended applications. igmresins.comanstar.com The goal is to find substitutes that match TPO's high reactivity and low-yellowing properties without being classified as carcinogenic, mutagenic, or toxic for reproduction (CMR). homeofnailart.com Some companies are focusing on long-term solutions to avoid "regrettable substitutes" that might face future reclassification. igmresins.com

One promising strategy is the development of photoinitiators based on the 9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-oxide (DOPO) structure. rsc.org DOPO is considered environmentally friendly, non-bioaccumulative, and non-toxic, and its derivatives have shown strong photoinitiation ability and significantly lower cytotoxicity compared to TPO. rsc.org

Interactive Table of TPO Alternatives Below is a table of some known alternatives to Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide.

Alternative NameCommon AbbreviationKey Features & ApplicationsCitations
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinateTPO-LLower toxicity than TPO; suitable for clear coatings and digital inks. igmresins.comanstar.comsinocurechem.com
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxideBAPO / Irgacure 819Highly reactive; suitable for curing pigmented formulations and in 3D printing resins. anstar.comsinocurechem.comresearchgate.net
Omnirad 380-Used in offset and flexographic inks; can be combined with synergists for cost reduction and color stability. igmresins.com
Omnipol TP-High molecular weight and low migration potential, making it suitable for sensitive applications. igmresins.com
JRCure 1109BAPORapidly polymerizes unsaturated resins; good for outdoor applications when formulated with UV absorbers. anstar.com
JRCure 1919-Low yellowing and high reactivity; designed as a future-proof replacement for TPO. anstar.com
(2,4,6-trimethylbenzoyl)bis(p-tolyl)phosphine oxideSINOCURE 2425Initiation efficiency is slightly better than TPO with no yellowing and lower migration. sinocurechem.com
DOPO-based phosphine-oxideTDOPOEnvironmentally friendly, low cytotoxicity, and effective for free radical photopolymerization. rsc.org

Mitigation strategies involve not just replacement but also a comprehensive evaluation of the lifecycle of these chemical products. cefic.org This includes improving the availability and transparency of data related to their environmental and health impacts to support better decision-making from early-stage research onwards. cefic.org

Advancements in Analytical and Modeling Tools for Enhanced Research

Progress in understanding TPO and developing superior alternatives is intrinsically linked to the sophistication of available analytical and modeling tools.

Analytical Techniques: Robust analytical methods are crucial for detecting and quantifying residual TPO in cured products and environmental samples. rsc.organalytice.com Gas chromatography-mass spectrometry (GC-MS) is a common method for measuring TPO, with established protocols for sample extraction from materials like plastics. analytice.compatsnap.com High-performance liquid chromatography (HPLC) is another key technique, used for analyzing TPO levels in various matrices, including in studies of uncured gel nail products where it can detect residual amounts after the curing process. sielc.comcir-safety.org Real-time Fourier-transform infrared spectroscopy (RT-FTIR) is a vital tool for studying the kinetics of photopolymerization, allowing researchers to measure monomer conversion and reaction rates in real time. rsc.orgrsc.org

Modeling and Simulation Tools: Computational chemistry provides powerful tools for accelerating research and reducing reliance on costly and time-consuming experiments. alfa-chemistry.com Quantum mechanical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to study the electronic structure of photoinitiators, predict their UV absorption spectra, and understand their photochemical mechanisms. researchgate.netalfa-chemistry.com These models help in the rational design of new molecules with desired properties. rsc.org

Furthermore, multiphysics models, often implemented in finite element software, can simulate the entire photopolymerization process. researchgate.net These simulations can account for light absorption and scattering, photobleaching of the initiator, heat generation from exothermic reactions, and the resulting mechanical stresses, providing a comprehensive understanding of how a photoinitiator will perform in a specific formulation. researchgate.net Databases and prediction platforms like MOL-Instincts and ChemSpider provide access to computed property data for a vast range of chemical compounds, aiding in the initial screening of potential TPO alternatives. epa.gov

Standardization of Research Methodologies and Data Sharing Initiatives

To effectively address the challenges associated with TPO and accelerate the adoption of safer alternatives, the scientific community needs standardized research methods and a culture of open data sharing.

Standardization of Methodologies: Currently, there is often a lack of standardized procedures for evaluating the performance and safety of photoinitiators. rsc.org Establishing standardized testing protocols for properties such as curing efficiency, migration levels from cured materials, and toxicological endpoints would ensure that data from different studies are comparable and reliable. This is particularly important for assessing the safety of consumer products like gel nails and food packaging. rsc.orgresearchgate.net The European Printing Ink Association (EuPIA) provides lists of suitable photoinitiators for food packaging, which represents a step towards industry-wide standards. rsc.org

Data Sharing Initiatives: The movement towards open science and data sharing is gaining momentum in the chemical sciences. researchgate.netnumberanalytics.com Initiatives aimed at making chemical data more Findable, Accessible, Interoperable, and Reusable (FAIR) are critical. nih.gov Several platforms and projects are facilitating this shift:

Public Repositories: Databases like PubChem and the Cambridge Structural Database serve as central repositories for chemical structures, properties, and biological activity data, making information freely accessible to the global research community. numberanalytics.comnih.gov

Collaborative Platforms: The Open Reaction Database (ORD) is an initiative specifically designed to capture detailed, structured data from chemical reactions, which is essential for training machine learning models that can predict reaction outcomes and aid in synthesis planning. nih.gov

Regulatory and Cross-Disciplinary Projects: In Europe, the development of a common data platform on chemicals aims to improve access to and reuse of chemical safety data. europa.eu Projects like PARC and NFDI4Chem are working to create infrastructures that support the digitization and standardization of chemical research data, fostering interoperability between chemistry, toxicology, and environmental science. researchgate.net

By embracing these initiatives, researchers can avoid duplicating efforts, build upon existing knowledge, and work collaboratively to solve complex, real-world problems, such as finding sustainable and safe replacements for industrially important compounds like Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide. researchgate.net

Q & A

Q. How is Einecs 278-557-6 characterized in terms of structural and physicochemical properties?

To ensure comprehensive characterization, researchers should employ a multi-technique approach:

  • Structural analysis : Use nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction (XRD) to confirm molecular structure and crystallinity .
  • Physicochemical properties : Measure solubility, melting point, and stability under ambient conditions using standardized protocols (e.g., OECD guidelines). Purity assessment via high-performance liquid chromatography (HPLC) or gas chromatography (GC) is critical to validate reproducibility .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • Chromatographic techniques : Reverse-phase HPLC with UV/Vis detection or GC coupled with mass spectrometry (GC-MS) are preferred for specificity. Validate methods using parameters per ICH Q2(R1) guidelines (linearity, precision, LOD/LOQ) .
  • Sample preparation : Include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix interference .

Q. How should researchers design experiments to assess the reactivity of this compound under varying environmental conditions?

  • Controlled variables : Test reactivity across pH gradients, temperatures, and exposure to light/oxidizing agents. Use factorial design to identify interactive effects .
  • Kinetic studies : Monitor degradation pathways via time-resolved spectroscopy or chromatographic profiling. Include control groups to isolate environmental contributions .

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Detailed documentation : Specify precursors, catalysts, reaction times, and purification steps (e.g., recrystallization solvents). Cross-validate yields and purity across independent labs .
  • Batch consistency : Use statistical process control (SPC) to monitor variability in synthetic parameters (e.g., temperature, stirring rates) .

Q. How can researchers validate the identity of this compound when comparing it to structurally similar compounds?

  • Spectroscopic fingerprinting : Combine infrared (IR) spectroscopy and Raman spectroscopy to distinguish functional groups.
  • Computational validation : Compare experimental NMR/MS data with quantum mechanical simulations (e.g., DFT calculations) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported thermodynamic properties of this compound across studies?

  • Meta-analysis : Systematically compare experimental conditions (e.g., calorimetry methods, sample purity) to identify confounding variables .
  • Replication under standardized protocols : Conduct experiments using harmonized equipment (e.g., DSC for enthalpy measurements) and reference materials .

Q. How can researchers optimize catalytic systems for this compound synthesis while minimizing byproducts?

  • High-throughput screening : Test catalyst libraries (e.g., transition metal complexes, organocatalysts) under automated platforms.
  • Mechanistic studies : Use in-situ spectroscopic techniques (e.g., in-situ FTIR) to monitor intermediate formation and adjust reaction pathways .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships involving this compound?

  • Non-parametric models : Apply generalized additive models (GAMs) or machine learning algorithms (e.g., random forests) to capture complex interactions .
  • Uncertainty quantification : Use Monte Carlo simulations to assess error propagation in dose-response curves .

Q. How should researchers address contradictions in the environmental degradation pathways of this compound?

  • Isotopic labeling : Track degradation products using stable isotopes (e.g., ¹³C-labeled compounds) to confirm pathways .
  • Cross-disciplinary validation : Collaborate with ecotoxicologists to reconcile lab data with field observations .

Q. What computational approaches predict the interaction of this compound with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate ligand-receptor binding. Validate predictions with in vitro assays (e.g., surface plasmon resonance) .
  • Machine learning : Train models on chemical descriptors (e.g., QSAR) to prioritize high-affinity targets .

Methodological Considerations

  • Data Integrity : Maintain lab notebooks with raw data and metadata to ensure traceability .
  • Error Analysis : Quantify instrumental and human errors using standard deviation and confidence intervals .
  • Ethical Reporting : Disclose limitations (e.g., sample size, confounding variables) to avoid overinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.